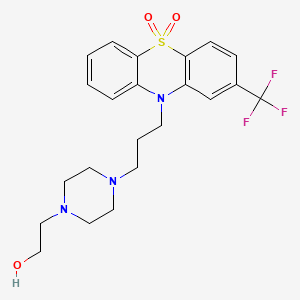
Fluphenazina S,S-dióxido
Descripción general
Descripción
Fluphenazine S,S-dioxide is a derivative of Fluphenazine, which is a typical antipsychotic used for the symptomatic management of psychosis in patients with schizophrenia . It is a first-generation antipsychotic .
Synthesis Analysis
The synthesis of phenazines, which includes Fluphenazine, involves several approaches such as the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .
Molecular Structure Analysis
The molecular formula of Fluphenazine S,S-dioxide is C22H26F3N3O3S . The average mass is 469.520 Da and the monoisotopic mass is 469.164703 Da .
Chemical Reactions Analysis
Phenazines, including Fluphenazine, are known to exhibit a diverse range of biological properties. The most general approaches for the synthesis of phenazines include various methods such as the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .
Physical and Chemical Properties Analysis
Fluphenazine is a phenothiazine derivative with an average mass of 437.522 Da and a molecular formula of C22H26F3N3OS . The physical and chemical properties of Fluphenazine S,S-dioxide have not been fully characterized .
Aplicaciones Científicas De Investigación
Propiedades Antipsicóticas
La Fluphenazina S,S-dióxido pertenece a la clase de compuestos de fenotiazina, que se usan ampliamente como medicamentos antipsicóticos. Actúa bloqueando los receptores dopaminérgicos D1 y D2 mesolímbicos postsinápticos en el cerebro. Al hacerlo, ayuda a controlar afecciones como la esquizofrenia y el trastorno bipolar. La capacidad del compuesto para modular la señalización de la dopamina contribuye a sus efectos terapéuticos .
Potencial Anticancerígeno
La investigación ha revelado que la fluphenazina exhibe efectos citotóxicos contra varias células cancerosas humanas. Los estudios han explorado su impacto en el cáncer de pulmón, mama, colon, hígado, cerebro, leucemia, oral, ovario y piel. Si bien se necesitan más investigaciones, este medicamento antipsicótico es prometedor como posible complemento en la terapia contra el cáncer .
Mecanismo De Acción
Target of Action
Fluphenazine S,S-dioxide primarily targets the dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of various brain functions, including motor control, cognition, learning, and reward.
Mode of Action
Fluphenazine S,S-dioxide acts as an antagonist to the dopaminergic D1 and D2 receptors . It blocks these postsynaptic receptors, thereby inhibiting the action of dopamine, a neurotransmitter that plays a significant role in the functioning of the central nervous system . This blockage depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Biochemical Pathways
The primary biochemical pathway affected by Fluphenazine S,S-dioxide is the dopaminergic pathway . By blocking the D1 and D2 receptors, Fluphenazine S,S-dioxide disrupts the normal functioning of this pathway, leading to various downstream effects such as altered basal metabolism, body temperature, wakefulness, and vasomotor tone .
Pharmacokinetics
The pharmacokinetics of Fluphenazine S,S-dioxide, like other phenothiazines, involves absorption, distribution, metabolism, and excretion (ADME). For the related compound Fluphenazine, the bioavailability is reported to be low when administered orally . The metabolism of Fluphenazine is unclear , and it is excreted via urine and feces .
Result of Action
The molecular and cellular effects of Fluphenazine S,S-dioxide’s action primarily involve the disruption of normal dopaminergic signaling in the brain . This disruption can lead to a variety of effects, depending on the specific brain regions involved. For instance, in the treatment of psychotic disorders, the blockage of D2 receptors in the mesolimbic pathway can help reduce positive symptoms such as hallucinations and delusions .
Safety and Hazards
Fluphenazine can cause some serious side effects, particularly movement disorders, and is known to lower people’s mood . It is not approved for use in older adults with dementia-related psychosis . High doses or long-term use of fluphenazine can cause a serious movement disorder that may not be reversible .
Análisis Bioquímico
Biochemical Properties
Fluphenazine S,S-dioxide, like its parent compound Fluphenazine, is believed to interact with dopaminergic D1 and D2 receptors in the brain . It blocks these postsynaptic mesolimbic receptors, depressing the release of hypothalamic and hypophyseal hormones . This interaction affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Cellular Effects
Fluphenazine S,S-dioxide’s effects on cells are likely similar to those of Fluphenazine. It is known to affect various types of cells and cellular processes. For instance, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Fluphenazine S,S-dioxide is not entirely clear but is believed to be related to its ability to block dopamine receptors . This blocking action depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system .
Temporal Effects in Laboratory Settings
It is known that Fluphenazine and its metabolites were detected in tissues at higher levels than in plasma, and the levels increased with dose .
Dosage Effects in Animal Models
In animal models, the effects of Fluphenazine S,S-dioxide are likely to vary with different dosages. For instance, horses seem to be more sensitive to Fluphenazine on a milligram per kilogram basis and generally require a smaller dose per body weight than do humans .
Metabolic Pathways
Fluphenazine is known to interact with the cytochrome P450 pathways .
Transport and Distribution
It is known that Fluphenazine and its metabolites were detected in tissues at higher levels than in plasma, and the levels increased with dose .
Subcellular Localization
Given its biochemical properties and interactions, it is likely to be found in areas of the cell where its target receptors, the dopaminergic D1 and D2 receptors, are located .
Propiedades
IUPAC Name |
2-[4-[3-[5,5-dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3O3S/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)32(21,30)31)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRRWTIXBRORSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)C(F)(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123531 | |
| Record name | 4-[3-[5,5-Dioxido-2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1476-79-5 | |
| Record name | 4-[3-[5,5-Dioxido-2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluphenazine S,S-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[3-[5,5-Dioxido-2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUPHENAZINE S,S-DIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6267DR81T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile;hydrochloride](/img/structure/B579920.png)
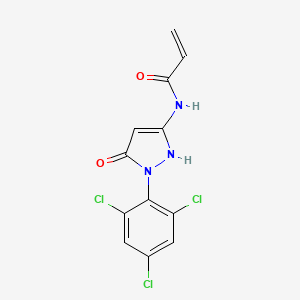

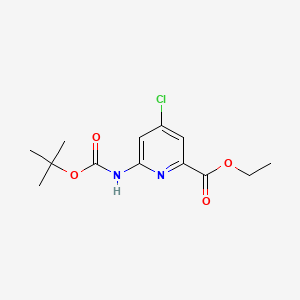
![2,2-Bis[4-[bis(p-nonylphenoxy)phosphinooxy]cyclohexyl]propane](/img/structure/B579926.png)

![5-[Bis[4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B579929.png)
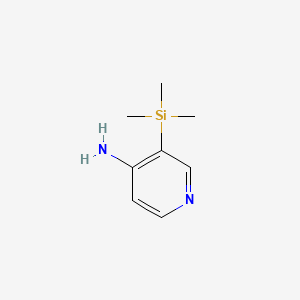
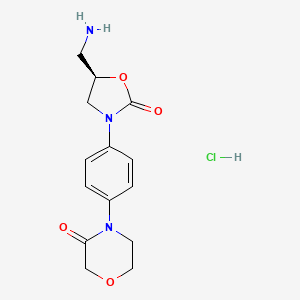
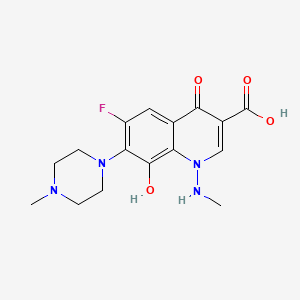
![(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B579942.png)
